molecular formula C11H10ClN3 B3057287 N-(4-chlorobenzyl)-2-pyrazinamine CAS No. 78675-97-5

N-(4-chlorobenzyl)-2-pyrazinamine

Cat. No. B3057287
CAS RN: 78675-97-5
M. Wt: 219.67 g/mol
InChI Key: TYIVUMPBFZGFPS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-pyrazinamine, also known as CPZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPZ belongs to the class of pyrazinamide derivatives and has been shown to exhibit a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Scientific Research Applications

Chemical Structure and Properties

N-(4-chlorobenzyl)-2-pyrazinamine is a compound that can be involved in the formation of complex chemical structures, such as in the crystal structure of chloropyramine tetrachlorocuprate(II). In this compound, N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium pairs with CuCl4^2− anions, showing a potential for forming intricate chemical architectures with specific geometric configurations (Parvez & Sabir, 1997).

Biological Activity and Metabolism

Derivatives of N-(4-chlorobenzyl)-2-pyrazinamine, such as pyrazinamide and its analogs, have shown significant biological activities. For instance, pyrazinamide is a key anti-tuberculosis drug, and its metabolism and the monitoring of its levels in the body have been the subject of scientific investigation. A novel biosensor system utilizing a nanocomposite for monitoring pyrazinamide metabolism highlights the drug's significance in tuberculosis treatment and the necessity for precise dosing due to its potential hepatotoxicity (Sidwaba et al., 2014).

Synthetic Applications

The synthesis and modification of N-(4-chlorobenzyl)-2-pyrazinamine derivatives have been explored for various pharmacological applications, including anti-HIV activities. A study on the synthesis and evaluation of 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H,4H-pyrazolo[4, 5-e][1, 2, 4] thiadiazines showed activity against HIV-1, highlighting the compound's potential in antiviral research (Yan et al., 2006).

Chemical Reactions and Transformations

The compound's reactivity has been explored in various chemical reactions, such as the hydrazinolysis of 2-ketoaziridines, which can yield allyl amines and pyrazoles. This showcases the versatility of N-(4-chlorobenzyl)-2-pyrazinamine derivatives in organic synthesis, allowing for the transformation of aziridines into a range of substituted products (Chen, Sasaki, & Yudin, 2006).

Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]pyrazin-2-amine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors .

Mode of Action

This inhibition could potentially lead to a decrease in angiogenesis, thereby limiting the growth and spread of tumors .

Biochemical Pathways

Given its target, it is likely that it impacts the vegf signaling pathway, which is central to angiogenesis . By inhibiting VEGFR1, the compound could disrupt this pathway, leading to reduced angiogenesis and potentially slowing tumor growth .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent .

Result of Action

Given its target and potential mode of action, it is likely that the compound could lead to a reduction in angiogenesis . This could potentially result in slowed tumor growth in diseases such as cancer .

Action Environment

The action, efficacy, and stability of N-[(4-chlorophenyl)methyl]pyrazin-2-amine could be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, and specific genetic factors . More research is needed to fully understand these influences .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIVUMPBFZGFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397294
Record name N-(4-chlorobenzyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]pyrazin-2-amine

CAS RN

78675-97-5
Record name N-(4-chlorobenzyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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